4-(Aminomethyl)-1h-pyrrole-2-carboxylic acid ethyl ester hydrochloride
Description
4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride is a pyrrole-derived compound characterized by an aminomethyl substituent at the 4-position of the pyrrole ring and an ethyl ester group at the 2-position. The hydrochloride salt enhances its stability and solubility in polar solvents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines the aromaticity of pyrrole with functional groups that enable further derivatization, such as nucleophilic substitution or coupling reactions .
Key properties include:
- Molecular formula: C₉H₁₃ClN₂O₂ (estimated based on structural analogs).
- Molecular weight: ~220.67 g/mol.
- Synthetic routes: Often synthesized via esterification of pyrrole-2-carboxylic acid derivatives followed by aminomethylation (e.g., using bromoacetamide or similar reagents) and subsequent HCl salt formation .
Properties
IUPAC Name |
ethyl 4-(aminomethyl)-1H-pyrrole-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-2-12-8(11)7-3-6(4-9)5-10-7;/h3,5,10H,2,4,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZKLGCSWZVYRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Ring Closure Strategy
The foundational approach involves constructing the pyrrole ring through bromination and cyclization. As demonstrated in CN103265468A, propionaldehyde undergoes bromination at 0–50°C in aprotic solvents (e.g., dichloromethane) to yield 2-bromopropanal. Subsequent ring closure with ethyl acetoacetate and ammonia at 0–50°C forms 2,4-dimethyl-1H-pyrrole-3-carboxylate derivatives. For 4-(aminomethyl) analogs, this method can be modified by substituting propionaldehyde with aminomethyl-containing aldehydes.
Critical Parameters
-
Solvent : Dichloromethane or toluene improves bromine solubility.
-
Temperature Control : Maintaining 0–15°C during bromine addition prevents side reactions.
-
Ammonia Stoichiometry : Excess ammonia (2–3 eq.) ensures complete cyclization.
Post-Modification of Preformed Pyrrole Intermediates
Friedel-Crafts Acylation and Functionalization
Reductive Amination of Pyrrole Ketones
Ketone Intermediate Synthesis
WO2014206257A1 describes hydrogenation of N-protected pyrrolidine ketones to amines. Applying this to pyrrole systems, ethyl 5-methyl-1H-pyrrole-2-carboxylate can be oxidized to the corresponding ketone, followed by reductive amination with ammonium acetate.
Reaction Conditions
Direct Substitution on Halogenated Pyrroles
Nucleophilic Amination
Halogenated pyrrole esters (e.g., 4-chloro derivatives) undergo nucleophilic substitution with ammonia or methylamine. PMC8047689 reports chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-chlorosuccinimide, yielding 4-chloro intermediates. Subsequent amination with ammonia in DMF at 80°C introduces the aminomethyl group.
Key Data
Industrial-Scale Considerations
Solvent and Cost Efficiency
CN103265468A highlights the economic advantage of ethyl acetoacetate over tert-butyl analogs. Large-scale processes favor dichloromethane for extraction due to its low cost and ease of removal.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrrole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic properties, particularly in the development of anti-tuberculosis (anti-TB) agents. Research indicates that derivatives of pyrrole compounds exhibit promising biological activity against Mycobacterium tuberculosis.
Case Study: Anti-Tuberculosis Activity
A study focused on the design and synthesis of pyrrole-2-carboxamides, including derivatives of 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid, demonstrated significant anti-TB activity. The structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrrole ring could enhance efficacy while maintaining low cytotoxicity. Compounds with halogenated phenyl substituents showed particularly potent activity, with minimum inhibitory concentrations (MIC) as low as 0.016 µg/mL .
Neuropharmacological Research
Research has also explored the neuropharmacological effects of pyrrole derivatives. The compound's structural characteristics make it a candidate for developing neuroprotective agents.
Case Study: Neuroprotective Effects
In a study examining various pyrrole derivatives, it was found that certain modifications to the 4-(aminomethyl)-1H-pyrrole structure could enhance neuroprotective properties against oxidative stress in neuronal cells. The results indicated that compounds retaining the aminomethyl group exhibited better neuroprotection compared to those without it .
Material Science Applications
Beyond medicinal applications, 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride is being explored for its utility in materials science, particularly in the synthesis of polymers and as a precursor for functional materials.
Case Study: Polymer Synthesis
The compound has been utilized as a monomer in the synthesis of conducting polymers. Research demonstrated that polymers derived from this pyrrole derivative exhibited improved electrical conductivity and thermal stability compared to traditional conducting polymers. This makes them suitable for applications in organic electronics and sensors .
Table of Applications and Findings
Mechanism of Action
The mechanism of action of Ethyl 4-(aminomethyl)pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The pyrrole ring structure allows the compound to participate in various biochemical reactions, potentially affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride with three structurally related pyrrole derivatives:
Key Differences and Research Findings:
Substituent Effects on Reactivity: The aminomethyl group in the target compound enhances nucleophilicity, enabling its use in reductive amination or peptide coupling (e.g., with EDC·HCl as a coupling agent, as seen in related acylamide syntheses) . In contrast, bromo-substituted analogs (e.g., 4-bromo-1H-pyrrole-2-carboxylic acid ethyl ester) are more reactive in cross-coupling reactions but require harsh conditions (e.g., palladium catalysts) .
Pharmacological Activity: The methyl 4-amino-1-methyl-pyrrole-2-carboxylate hydrochloride (CAS 180258-45-1) exhibits antimicrobial properties due to the electron-donating methyl and amino groups, which stabilize interactions with bacterial enzymes . The target compound’s aminomethyl group may enhance blood-brain barrier penetration, making it relevant for central nervous system (CNS) drug candidates .
Synthetic Flexibility :
- Ethyl ester derivatives (e.g., target compound and 4-bromo analog) are preferred over methyl esters for prolonged reaction times due to slower hydrolysis rates .
- Hydroxyl-substituted pyrroles (e.g., 4-hydroxy-1H-pyrrole-2-carboxylic acid ethyl ester) are prone to oxidation, limiting their utility in oxidative environments .
Commercial and Industrial Relevance
- Pricing: Methyl 4-amino-1-methyl-pyrrole-2-carboxylate hydrochloride is priced at €63–589/g depending on quantity (CymitQuimica), whereas ethyl ester derivatives are typically more expensive due to larger alkyl chains .
- Regulatory Status : Hydrochloride salts of pyrrole derivatives are generally classified under tariff codes such as HS 2933.99 (heterocyclic compounds with nitrogen heteroatoms) .
Biological Activity
4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride, a derivative of pyrrole, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
The compound is characterized by a pyrrole ring with an aminomethyl group and an ethyl ester substituent. Its synthesis typically involves the reaction of 4-pyrrole-2-carboxylic acid with appropriate amines and subsequent esterification processes. The synthetic pathways often yield various derivatives that can exhibit differing biological activities based on their side groups.
Biological Activity Overview
The biological activity of 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds related to 4-(aminomethyl)-1H-pyrrole-2-carboxylic acid exhibit significant antitumor properties. For instance, derivatives have been shown to inhibit the growth of various cancer cell lines, including colon cancer cells (HCT-116, SW-620) with IC50 values in the nanomolar range (approximately ) .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound | Cell Line | IC50 (M) | Reference |
|---|---|---|---|
| 2a | HCT-116 | Dubinina et al., 2007 | |
| 2b | SW-620 | Garmanchuk et al., 2013a | |
| 2c | Colo-205 | Kuznietsova et al., 2013 |
The mechanism underlying the antitumor effects is primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, particularly through interactions with receptor tyrosine kinases such as EGFR and VEGFR2 . Molecular docking studies suggest that these compounds can form stable complexes with ATP-binding domains of these receptors, disrupting their function.
3. Structure-Activity Relationship (SAR)
The biological activity is significantly influenced by the substituents on the pyrrole ring. Variations in side groups can modulate the compound's affinity for target receptors and its overall pharmacological profile. For example, the introduction of halogen atoms or alkyl chains at specific positions on the pyrrole ring has been shown to enhance activity .
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Halogens | Increased potency against cancer |
| Alkyl chains | Enhanced receptor binding |
| Aromatic groups | Improved selectivity |
Case Studies
Several case studies have highlighted the efficacy of these compounds in preclinical models:
- Study A : A study demonstrated that a specific derivative significantly reduced tumor size in a rat model of chemically induced colon cancer, suggesting potential for therapeutic application .
- Study B : Another investigation focused on the antioxidant properties of these compounds, revealing their ability to mitigate oxidative stress in cellular models, which may contribute to their antitumor effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Aminomethyl)-1H-pyrrole-2-carboxylic acid ethyl ester hydrochloride?
- Methodology :
- Pyrrole Ring Formation : The Paal-Knorr synthesis is commonly employed, reacting a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions to form the pyrrole core .
- Aminomethyl Introduction : Nitration of the pyrrole ring (e.g., using HNO₃) followed by reduction (e.g., SnCl₂ in HCl) converts the nitro group to an amine .
- Esterification : The carboxylic acid group is esterified with ethanol in the presence of an acid catalyst (e.g., H₂SO₄) .
- Hydrochloride Salt Formation : The free base is treated with HCl to enhance solubility and stability .
- Key Considerations : Reaction temperature, stoichiometry of reducing agents, and purification via recrystallization or chromatography to isolate the hydrochloride salt.
Q. How do solubility properties influence experimental design for this compound?
- Methodology :
- Solvent Selection : The hydrochloride salt improves water solubility, making aqueous buffers suitable for biological assays. For organic reactions, methanol or DMSO are preferred .
- Table 1: Solubility Profile
| Solvent | Solubility | Reference |
|---|---|---|
| Water | High | |
| Methanol | Soluble | |
| Ethyl acetate | Low | Inferred |
Q. What characterization techniques confirm the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethyl ester peaks at δ ~4.2 ppm, aromatic pyrrole protons) .
- LCMS/ESIMS : Validates molecular weight (e.g., [M+H]⁺ peak) and detects impurities .
- HPLC Purity Analysis : Reverse-phase HPLC with UV detection (e.g., ≥98% purity threshold) .
Q. What are the primary biological targets or activities studied for this compound?
- Methodology :
- Enzyme Inhibition Assays : The aminomethyl group forms hydrogen bonds with catalytic residues, assessed via kinetic studies (e.g., IC₅₀ determination) .
- Receptor Binding : Radioligand displacement assays evaluate affinity for targets like GPCRs or ion channels .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodology :
- DoE (Design of Experiments) : Vary catalysts (e.g., SnCl₂ vs. Pd/C for nitro reduction), temperature, and solvent polarity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction and esterification progress .
- Table 2: Optimization Parameters
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Reduction Agent | SnCl₂, Fe/HCl, H₂/Pd | SnCl₂ in HCl |
| Esterification pH | 1–3 (H₂SO₄) | pH 2 |
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodology :
- Cross-Validation : Compare NMR chemical shifts with structurally analogous compounds (e.g., methyl vs. ethyl ester derivatives) .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Q. What computational methods predict reactivity and guide synthesis?
- Methodology :
- Quantum Chemical Calculations : Density Functional Theory (DFT) models π-π stacking interactions and transition states for regioselective functionalization .
- Retrosynthesis Tools : Platforms like ICReDD integrate reaction databases (Reaxys, Pistachio) to propose feasible routes .
Q. How to assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (pH 2), neutral, and basic (pH 9) buffers at 40°C for 48 hours. Monitor degradation via LCMS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere .
Q. What strategies enable regioselective functionalization of the pyrrole ring?
- Methodology :
- Protecting Groups : Temporarily block the aminomethyl group with Boc to direct electrophilic substitution to the C3/C5 positions .
- Metal-Catalyzed Coupling : Use Pd-mediated cross-coupling (e.g., Suzuki) for selective C-H activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
